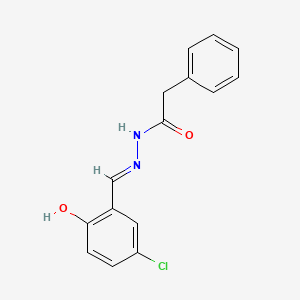![molecular formula C16H13IN2O2 B6052963 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6052963.png)
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide, also known as IBZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IBZP belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules. Microtubules are essential for various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide has been shown to have other biochemical and physiological effects. For instance, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This effect suggests that N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide is its high potency and selectivity towards cancer cells. Moreover, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide. One of the potential areas of application is in the development of combination therapies for cancer. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and doxorubicin. Moreover, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide may have potential applications in the treatment of other diseases, such as neurological disorders and infectious diseases.
In conclusion, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide is a promising compound that has shown potential therapeutic applications in the field of oncology. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide has a favorable pharmacokinetic profile, but its low solubility in aqueous solutions may affect its bioavailability and efficacy. Future research on N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide may lead to the development of novel therapies for cancer and other diseases.
合成法
The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide involves the reaction of 3-iodoaniline with 2-aminobenzoic acid, followed by the coupling of the resulting intermediate with propanoyl chloride. This method has been optimized to yield high purity and yield of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide.
科学的研究の応用
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Studies have shown that N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide can inhibit the growth of cancer cells, including breast, colon, and lung cancer cells. Moreover, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often impaired in cancer cells.
特性
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2/c1-2-15(20)18-12-6-7-14-13(9-12)19-16(21-14)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHQZNORSBWFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B6052886.png)
![N-(4-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052893.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6052899.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6052906.png)
![N-(cyclopropylmethyl)-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B6052910.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6052920.png)
![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![2-(1-benzofuran-2-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6052937.png)
![2-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6052943.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methylbenzamide](/img/structure/B6052948.png)
![6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6052951.png)
